molecular formula C36H71NO3 B014472 N-Stearoylsphingosine CAS No. 2304-81-6

N-Stearoylsphingosine

Cat. No.: B014472
CAS No.: 2304-81-6
M. Wt: 566 g/mol
InChI Key: VODZWWMEJITOND-NXCSZAMKSA-N
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Description

C18 Ceramide is an endogenous bioactive sphingolipid. It is the primary short-chain ceramide found in brain tissue whose synthesis is regulated by longevity-assurance homologue 1 (Lass1) in mice. Increased expression of C18 ceramide reduces cell growth in UM-SCC-22A squamous cell carcinoma cells. It is selectively downregulated in 32 human head and neck squamous cell carcinoma tumor tissues as compared to non-squamous tumor tissues. C18 Ceramide concentration is significantly higher in muscle tissue of type 2 diabetic patients compared with non-diabetic patients and is positively correlated to body mass index and inversely related to insulin sensitivity.
C18 Ceramide (d18:1/18:0) synthesis is catalyzed by ceramide synthase (CERS) 1 and 5. It is a component of cellular membrane and has low gel forming ability compared to unsaturated ceramide.
Cer(D18:1/18:0), also known as C18 cer or ceramide, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:1/18:0) is considered to be a ceramide lipid molecule. Cer(D18:1/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/18:0) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/18:0) can be found anywhere throughout the human cell, such as in intracellular membrane, mitochondria, endosome, and myelin sheath. Cer(D18:1/18:0) exists in all eukaryotes, ranging from yeast to humans. In humans, cer(D18:1/18:0) is involved in the metachromatic leukodystrophy (MLD) pathway, the globoid cell leukodystrophy pathway, and the sphingolipid metabolism pathway. Cer(D18:1/18:0) is also involved in a few metabolic disorders, which include the krabbe disease pathway, the fabry disease pathway, and the gaucher disease pathway.
N-octadecanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as octadecanoyl (stearoyl). It has a role as a mouse metabolite. It is a N-acylsphingosine and a N-stearoyl-sphingoid base. It derives from an octadecanoic acid.

Mechanism of Action

Target of Action

N-Stearoylsphingosine, also known as C18 Ceramide, primarily targets protein phosphatase 2A (PP2A) . PP2A is a critical enzyme involved in various cellular processes, including cell growth, division, and apoptosis. By enhancing PP2A activity, C18 Ceramide plays a significant role in regulating these processes.

Mode of Action

C18 Ceramide interacts with PP2A by interfering with the binding of PP2A to its inhibitor, inhibitor 2 of PP2A (I2PP2A) . This interaction leads to the dephosphorylation of Akt, a protein kinase involved in cell survival pathways. The dephosphorylation of Akt results in the inhibition of cell survival signals and promotes apoptosis.

Biochemical Pathways

C18 Ceramide affects several biochemical pathways, including:

Pharmacokinetics

The pharmacokinetics of C18 Ceramide involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

The molecular and cellular effects of C18 Ceramide include:

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of C18 Ceramide:

Biochemical Analysis

Biochemical Properties

N-Stearoylsphingosine participates in various biochemical reactions within the cell. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance protein phosphatase 2A (PP2A) activity by interfering with the binding of PP2A to its inhibitor . This interaction influences the phosphorylation state of various proteins within the cell, thereby modulating cellular processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit histamine-induced scratching behavior and vascular permeability in mice . It also inhibits the expression of allergic cytokines, such as IL-4 and TNF-α, in histamine-stimulated skin tissues .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, this compound interferes with the binding of PP2A to its inhibitor, leading to enhanced PP2A activity and subsequent modulation of protein phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound inhibits histamine-induced scratching behavior and vascular permeability in mice . This suggests that this compound may have long-term effects on cellular function, although more in-depth studies are needed to fully understand these temporal effects.

Metabolic Pathways

This compound is involved in the sphingolipid metabolic pathway It interacts with various enzymes and cofactors within this pathway

Biological Activity

N-Stearoylsphingosine, also known as C18Cer, is a long-chain ceramide that plays a significant role in various biological processes, including cell signaling, metabolism, and disease pathology. This article delves into its biological activity, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is a sphingolipid characterized by its long acyl chain (C18) and is derived from sphingosine. It is involved in the formation of cellular membranes and acts as a signaling molecule that influences various cellular functions.

Biological Functions

  • Cell Signaling :
    • This compound has been implicated in the regulation of cell growth and apoptosis through its role in sphingolipid metabolism. It can activate specific signaling pathways, including those related to insulin sensitivity and inflammation .
  • Metabolic Regulation :
    • Studies indicate that this compound levels are associated with metabolic disorders such as obesity and type 2 diabetes. For instance, vitamin D3 supplementation was shown to increase serum levels of this compound, suggesting a potential regulatory mechanism in lipid metabolism .
  • Impact on Insulin Sensitivity :
    • Elevated levels of this compound have been correlated with insulin resistance. A randomized controlled trial demonstrated that vitamin D3 supplementation could modulate these levels, potentially improving insulin sensitivity among overweight individuals .

Case Studies

  • Vitamin D3 Supplementation Study :
    • A study involving 64 participants showed that different dosages of vitamin D3 (600, 2000, and 4000 IU/day) significantly increased serum levels of this compound (C18Cer) in a dose-dependent manner (p-values < 0.05). The results are summarized in Table 1 below:
Dosage (IU/day)Change in C18CerP-Value
6000.440.049
20000.520.016
40000.580.008
  • Common Bean Intervention :
    • Another study reported that consumption of common beans led to a significant reduction in hepatic ceramide levels, including this compound, suggesting dietary interventions may influence sphingolipid metabolism .

Mechanistic Insights

The synthesis and degradation pathways of ceramides are crucial for understanding the biological activity of this compound:

  • Synthesis : this compound is synthesized from sphinganine through acylation by ceramide synthases. This process is regulated by various factors, including dietary components and hormonal signals.
  • Degradation : Ceramides can be converted to sphingomyelin or glycosylated to form complex glycosphingolipids, which are essential for membrane integrity and cell signaling.

Clinical Implications

The modulation of this compound levels has potential therapeutic applications:

  • Metabolic Disorders : Given its association with insulin resistance, targeting this compound may provide new avenues for treating metabolic syndromes.
  • Inflammatory Diseases : As a signaling molecule, it may play a role in inflammatory responses, indicating its potential as a biomarker or therapeutic target in conditions like asthma and cardiovascular diseases .

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODZWWMEJITOND-NXCSZAMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H71NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317818
Record name C18-Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2304-81-6
Record name C18-Ceramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C18-Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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